molecular formula C26H25N3O3 B11447748 N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide

Cat. No.: B11447748
M. Wt: 427.5 g/mol
InChI Key: UBAYLGWVWOJIBJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a phenylethyl group, which can influence its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride or orthoesters.

    Introduction of the Phenylethyl Group: This step often involves the alkylation of the quinazolinone core using phenylethyl halides under basic conditions.

    Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound with 2,4-dimethylphenyl acetic acid derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with altered biological activity.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazolinone core, potentially affecting its pharmacological properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical and biological properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide can be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to these targets, potentially inhibiting or modulating their activity. The phenylethyl group might enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone share the quinazolinone core and exhibit similar biological activities.

    Phenylethylamines: Compounds like phenylethylamine have a similar phenylethyl group, influencing their pharmacokinetic properties.

Uniqueness

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide is unique due to its combination of the quinazolinone core and the phenylethyl group, which together confer distinct chemical and biological properties

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]acetamide

InChI

InChI=1S/C26H25N3O3/c1-18-12-13-22(19(2)16-18)27-24(30)17-29-23-11-7-6-10-21(23)25(31)28(26(29)32)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,27,30)

InChI Key

UBAYLGWVWOJIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC4=CC=CC=C4)C

Origin of Product

United States

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